REACTION_SMILES
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[Br:7][c:8]1[cH:9][c:10]([N+:15](=[O:16])[O-:17])[c:11]([F:14])[cH:12][cH:13]1.[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[H-:2].[Na+:1].[OH:3][CH2:4][CH:5]=[CH2:6]>>[O:3]([CH2:4][CH:5]=[CH2:6])[c:11]1[c:10]([N+:15](=[O:16])[O-:17])[cH:9][c:8]([Br:7])[cH:13][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCO
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Name
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|
Type
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product
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Smiles
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C=CCOc1ccc(Br)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |